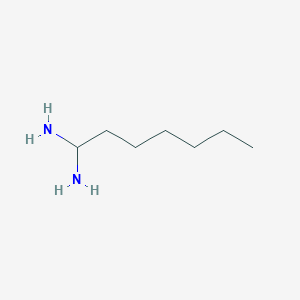

Heptane-1,1-diamine

Description

Structure

3D Structure

Properties

CAS No. |

64012-50-6 |

|---|---|

Molecular Formula |

C7H18N2 |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

heptane-1,1-diamine |

InChI |

InChI=1S/C7H18N2/c1-2-3-4-5-6-7(8)9/h7H,2-6,8-9H2,1H3 |

InChI Key |

IZKZIDXHCDIZKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(N)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Heptane-1,1-diamine from Heptanal and Related Amination Strategies

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the synthesis of heptane-1,1-diamine from heptanal (B48729). It addresses the inherent instability of geminal diamines and provides detailed protocols for the synthesis of structurally related and more stable amino compounds derived from heptanal, such as heptylamine (B89852) and 2-aminooctanenitrile (B13800537), through established methodologies like reductive amination and the Strecker synthesis.

Introduction: The Challenge of Synthesizing Geminal Diamines

The direct synthesis of this compound, a geminal diamine, from heptanal presents significant chemical challenges. Geminal diamines are compounds with two amino groups attached to the same carbon atom. They are generally unstable and are often transient intermediates in reactions such as imine formation from aldehydes and ammonia (B1221849). The inherent instability arises from the tendency to eliminate one of the amino groups as ammonia to form a more stable C=N double bond (an imine).

While the formation of a geminal diamine is a proposed intermediate step in the reductive amination of aldehydes, its isolation is typically not feasible under standard reaction conditions. This guide, therefore, provides a comprehensive overview of the theoretical pathway to this compound and details the practical, well-established synthetic routes to related and stable amino compounds from heptanal.

Theoretical Pathway: Heptanal to this compound

The formation of this compound from heptanal and ammonia is theoretically the result of the nucleophilic addition of two equivalents of ammonia to the carbonyl group of heptanal. The reaction proceeds through a hemiaminal intermediate.

Logical Relationship Diagram

Caption: Theoretical formation and decomposition of this compound.

Established Synthetic Routes from Heptanal

Given the instability of this compound, this section focuses on two well-documented and practical synthetic transformations of heptanal into stable amino compounds: reductive amination to yield heptylamine and the Strecker synthesis to produce an α-aminonitrile, a precursor to amino acids and 1,2-diamines.

Reductive Amination of Heptanal to Heptylamine

Reductive amination is a robust method for synthesizing amines from carbonyl compounds.[1] The process involves the in-situ formation of an imine from heptanal and ammonia, followed by its immediate reduction to heptylamine.[2] This one-pot reaction is highly efficient and avoids the isolation of the intermediate imine.[1]

Caption: Reductive amination of heptanal to form heptylamine.

This protocol is a general representation based on common practices for reductive amination using a heterogeneous catalyst.

-

Reactor Setup: A high-pressure autoclave reactor is charged with heptanal, a suitable solvent (e.g., methanol (B129727) or ethanol), and a hydrogenation catalyst.

-

Catalyst: Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), or Ruthenium-based catalysts.[3]

-

Reaction Conditions: The reactor is sealed and purged with nitrogen, then filled with ammonia to a specified pressure.

-

Hydrogenation: The reactor is then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously.

-

Monitoring: The reaction progress is monitored by observing the uptake of hydrogen.

-

Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude heptylamine is purified by distillation.

| Catalyst | Reducing Agent | Temperature (°C) | Pressure | Solvent | Yield (%) | Reference |

| Ru/Al2O3 | H2/NH3 | 80-120 | 5-8 MPa | - | >94 | [3] |

| Co@C-N(800) | H2/NH3 | 35 | 3 MPa | Toluene | High | [3] |

| NaBH3CN | - | Room Temp | - | Methanol | - | [2] |

| NaBH(OAc)3 | - | Room Temp | - | Dichloroethane | - | [2] |

Strecker Synthesis: Formation of 2-Aminooctanenitrile

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[4][5] The initial step involves a three-component reaction between an aldehyde, ammonia, and a cyanide source (e.g., KCN, NaCN, or HCN) to form an α-aminonitrile.[6][7] In the case of heptanal, this yields 2-aminooctanenitrile.

Caption: Formation of 2-aminooctanenitrile from heptanal via the Strecker synthesis.

This is a generalized procedure for the first stage of the Strecker synthesis.

-

Reaction Setup: In a well-ventilated fume hood, a solution of an ammonium (B1175870) salt (e.g., ammonium chloride) and a cyanide salt (e.g., sodium cyanide) is prepared in water or a mixture of water and a miscible organic solvent.

-

Addition of Aldehyde: Heptanal is added to the aqueous solution of ammonium cyanide.

-

Reaction: The mixture is stirred at room temperature or with gentle cooling. The reaction is typically allowed to proceed for several hours to overnight.

-

Extraction: The resulting α-aminonitrile, which is often an oily layer, is separated from the aqueous phase. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude 2-aminooctanenitrile.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Note on Safety: Hydrogen cyanide (HCN) and cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions should be avoided during workup with cyanide salts to prevent the liberation of toxic HCN gas.

| Aldehyde/Ketone | Cyanide Source | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Various | KCN/NH4Cl | β-Cyclodextrin | Water | 85-94 | [7] |

| Various | TMSCN | Solvent-free | - | 82-95 | [7] |

| Various | KCN/NH4Cl | Montmorillonite KSF clay | - | 85-92 | [7] |

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to the synthesis and purification of amino compounds from aldehydes.

Caption: Generalized experimental workflow for amine synthesis from heptanal.

Conclusion

While the direct synthesis and isolation of this compound from heptanal is not a practically established procedure due to the inherent instability of geminal diamines, the starting material, heptanal, is a versatile precursor for the synthesis of other valuable amino compounds. The reductive amination of heptanal provides an efficient route to heptylamine, a primary monoamine. Alternatively, the Strecker synthesis offers a pathway to 2-aminooctanenitrile, a key intermediate for the synthesis of α-amino acids and 1,2-diamines. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with heptanal and related aldehyde amination reactions.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Strecker Synthesis - NROChemistry [nrochemistry.com]

- 7. Strecker Synthesis [organic-chemistry.org]

Theoretical Properties of Heptane-1,1-diamine: A Technical Whitepaper

Disclaimer: Heptane-1,1-diamine is not a commercially available or extensively studied compound. As such, there is a notable absence of experimentally determined data in the scientific literature. This document presents a theoretical exploration of its properties based on established chemical principles and data from analogous compounds. The information herein is intended for research and development purposes and should be regarded as predictive.

Introduction

This compound, a geminal diamine, is characterized by the presence of two amino groups attached to the first carbon of a seven-carbon aliphatic chain. Geminal diamines are known for their unique reactivity and are often transient intermediates in organic synthesis. This whitepaper provides a theoretical overview of the physicochemical properties, spectroscopic signatures, and potential synthetic routes for this compound, aimed at researchers, scientists, and professionals in drug development.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated based on the known values of analogous compounds, including heptanal (B48729), 1-aminoheptane, and general trends for aliphatic amines. These predictions are summarized in Table 1. The presence of two polar amino groups on the same carbon is expected to significantly influence properties such as boiling point, solubility, and basicity compared to its monosubstituted counterparts.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Heptanal[1][2][3][4][5] | 1-Aminoheptane[6][7][8][9][10] | Predicted this compound |

| Molecular Formula | C₇H₁₄O | C₇H₁₇N | C₇H₁₈N₂ |

| Molecular Weight ( g/mol ) | 114.19 | 115.22 | 130.25 |

| Predicted Boiling Point (°C) | 152.8 | 154-156 | 170-190 |

| Predicted Melting Point (°C) | -43.3 | -23 | -30 to -15 |

| Predicted Density (g/mL) | ~0.81 | ~0.78 | ~0.85 |

| Predicted Water Solubility | Slightly soluble | Soluble (6791 mg/L @ 25°C) | Moderately to Highly Soluble |

| Predicted pKa | N/A | ~10.67 | pKa₁: ~8.5-9.5, pKa₂: ~6.0-7.0 |

| Predicted logP | ~2.3 | ~2.57 | ~1.5-2.0 |

Predicted Spectroscopic Data

The structural elucidation of a novel compound like this compound would heavily rely on spectroscopic techniques. The following are predictions for its key spectral features.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a non-protic solvent like CDCl₃ would exhibit characteristic signals for the alkyl chain and the methine proton at the C1 position.

-

~0.8-0.9 ppm (triplet, 3H): Terminal methyl (CH₃) group protons.

-

~1.2-1.6 ppm (multiplet, 8H): Methylene (CH₂) protons of the alkyl chain (C3-C6).

-

~1.6-1.8 ppm (multiplet, 2H): Methylene (CH₂) protons at the C2 position, adjacent to the diamino-substituted carbon.

-

~3.0-3.5 ppm (triplet, 1H): Methine (CH) proton at the C1 position, deshielded by the two adjacent nitrogen atoms.

-

Broad singlet (variable, 4H): Amine (NH₂) protons. The chemical shift and appearance of this signal would be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for each carbon in the heptyl chain.

-

~14 ppm: Terminal methyl carbon (C7).

-

~22-32 ppm: Alkyl chain carbons (C3, C4, C5, C6).

-

~35-40 ppm: Methylene carbon adjacent to the diamino-substituted carbon (C2).

-

~70-80 ppm: Methine carbon bearing the two amino groups (C1), significantly shifted downfield due to the electronegativity of the nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and alkyl functional groups.

-

3300-3500 cm⁻¹ (medium, broad): N-H stretching vibrations of the primary amine groups. The presence of two peaks in this region is typical for a primary amine.

-

2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.

-

1590-1650 cm⁻¹ (medium): N-H bending (scissoring) vibration.

-

1450-1470 cm⁻¹ (medium): C-H bending vibrations.

Reactivity and Stability

Geminal diamines are generally unstable and can be challenging to isolate. They are often in equilibrium with the corresponding imine and ammonia (B1221849) (or amine). The decomposition of this compound would likely proceed through the elimination of one of the amino groups to form heptan-1-imine. This reactivity is a key consideration for its synthesis and handling. The stability of geminal diamines is influenced by the nature of the substituents on the carbon and nitrogen atoms.

Experimental Protocols

Given the absence of specific literature, the following sections outline general experimental methodologies that could be adapted for the synthesis and characterization of this compound.

Proposed Synthesis of this compound

A plausible route for the synthesis of this compound is the reductive amination of heptanal. This could be achieved by reacting heptanal with an excess of ammonia or a suitable ammonia equivalent, followed by in situ reduction of the intermediate imine.

Reaction Scheme: Heptanal + 2 NH₃ → this compound + H₂O

Detailed Methodology:

-

Reaction Setup: A solution of heptanal in a suitable solvent (e.g., methanol (B129727) or ethanol) is cooled in an ice bath in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Amination: Anhydrous ammonia gas is bubbled through the solution, or a concentrated solution of ammonia in methanol is added. The reaction is stirred at low temperature to favor the formation of the geminal diamine over self-condensation of the aldehyde.

-

Reduction (if necessary for stabilization): A reducing agent, such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., Raney nickel), could be introduced to reduce the intermediate imine, although this would lead to 1-aminoheptane. For the isolation of the geminal diamine, careful control of reaction conditions and avoidance of harsh workup procedures are crucial.

-

Workup and Purification: The reaction mixture would be carefully concentrated under reduced pressure at a low temperature. Purification would likely involve non-aqueous workup procedures and potentially chromatography on a basic support (e.g., alumina) to avoid decomposition.

Characterization Protocols

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and spectra acquired on a high-field NMR spectrometer. 2D NMR techniques such as COSY and HSQC would be used to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Infrared (IR) Spectroscopy:

-

A thin film of the purified compound would be analyzed using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional group vibrations.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and confirm the elemental composition. Due to the potential instability, a soft ionization technique such as electrospray ionization (ESI) would be preferable.

-

Potential Biological Activity and Signaling Pathways

There is no reported biological activity for this compound. However, diamine-containing structures are present in a variety of biologically active molecules. The geminal diamine moiety itself is not a common pharmacophore due to its inherent instability. If it were to exhibit any biological activity, it would likely be as a prodrug, releasing heptanal or forming an imine in situ that could interact with biological targets. Any exploration of its role in signaling pathways would be highly speculative at this stage and would first require evidence of biological activity.

Conclusion

This whitepaper provides a comprehensive theoretical assessment of this compound, a compound for which no experimental data is currently available. The predicted physicochemical and spectroscopic properties offer a foundational dataset for researchers interested in its synthesis and potential applications. The inherent instability of the geminal diamine functionality presents a significant challenge but also an opportunity for its use as a reactive intermediate or a prodrug moiety. Further experimental investigation is required to validate these theoretical predictions and to explore the chemistry and potential utility of this novel compound.

References

- 1. Heptanal - Wikipedia [en.wikipedia.org]

- 2. industrochem.com [industrochem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Heptanal (HMDB0031475) [hmdb.ca]

- 6. chembk.com [chembk.com]

- 7. Cas 111-68-2,1-AMINOHEPTANE | lookchem [lookchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. heptyl amine, 111-68-2 [thegoodscentscompany.com]

- 10. 1-Heptanamine [webbook.nist.gov]

Heptane-1,1-diamine: A Comprehensive Technical Guide to Structural and Conformational Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural and conformational analysis of Heptane-1,1-diamine, a saturated geminal diamine. Although not extensively characterized in existing literature, this document outlines the prospective synthesis, experimental characterization, and computational analysis of this molecule. Geminal diamines are known for their inherent instability, which presents unique challenges in their study. This guide offers hypothetical yet plausible experimental protocols and data based on established principles of organic chemistry and computational modeling. The content herein is intended to serve as a foundational resource for researchers interested in the properties of short-chain geminal diamines and their potential applications in fields such as medicinal chemistry and materials science, where diamine structures are of significant interest.

Introduction

Diamines are a class of organic compounds containing two amine functional groups. Their structural diversity and ability to participate in hydrogen bonding and coordination chemistry make them valuable in various scientific domains, including as building blocks in polymer synthesis and as ligands in catalysis. Geminal diamines, or 1,1-diamines, where both amino groups are attached to the same carbon atom, represent a unique subclass. These compounds are often transient intermediates and can be challenging to isolate due to their tendency to eliminate ammonia (B1221849) or react with carbonyl compounds.

This compound, with a seven-carbon chain, is a representative example of a flexible geminal diamine. Its conformational landscape is expected to be complex, governed by the rotation around multiple carbon-carbon single bonds and the interactions between the two amine groups. Understanding the structural and conformational preferences of such molecules is crucial for predicting their reactivity and potential biological activity.

This guide presents a hypothetical yet scientifically grounded exploration of this compound, covering its synthesis, structural elucidation through spectroscopic methods, and a detailed conformational analysis using computational chemistry.

Hypothetical Synthesis of this compound

The synthesis of geminal diamines can be challenging due to their instability. A plausible route to this compound involves the reaction of heptanal (B48729) with an excess of ammonia or a suitable amine source under anhydrous conditions, followed by reduction.

Experimental Protocol: Synthesis from Heptanal

Reaction Scheme:

Materials:

-

Heptanal (1.0 eq)

-

Anhydrous ammonia (excess)

-

Anhydrous ethanol (B145695)

-

Sodium cyanoborohydride (or other suitable reducing agent)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

A solution of heptanal in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

The solution is cooled to 0°C in an ice bath.

-

Anhydrous ammonia gas is bubbled through the solution for a specified period, or a solution of ammonia in ethanol is added dropwise.

-

A reducing agent, such as sodium cyanoborohydride, is added portion-wise while maintaining the temperature at 0°C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is performed via vacuum distillation or column chromatography on a support treated with a base (e.g., triethylamine-treated silica (B1680970) gel) to minimize decomposition.

Note: Due to the inherent instability of geminal diamines, all steps should be carried out under anhydrous conditions and at low temperatures where possible.

Synthesis workflow for this compound.

Structural Analysis and Data Presentation

The structural characterization of this compound would rely on a combination of spectroscopic techniques. Below are the anticipated (hypothetical) data.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | See Table 2 for detailed assignments. |

| ¹³C NMR | See Table 3 for detailed assignments. |

| FT-IR | N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2850-2960 cm⁻¹), N-H bending (~1600 cm⁻¹), C-N stretching (~1050-1250 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 130.23. Fragmentation patterns would likely show loss of NH₃ and cleavage of the alkyl chain. |

Hypothetical NMR Data

Table 2: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 | ~3.50 | Triplet | 1H | ~7.0 |

| NH₂ | ~1.50 | Broad Singlet | 4H | - |

| H-2 | ~1.45 | Multiplet | 2H | - |

| H-3 to H-6 | ~1.30 | Multiplet | 8H | - |

| H-7 | ~0.90 | Triplet | 3H | ~7.2 |

Note: The chemical shift of the N-H protons is highly dependent on concentration and solvent and may appear as a broad singlet.[1]

Table 3: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~75.0 |

| C-2 | ~35.0 |

| C-3 | ~31.8 |

| C-4 | ~29.2 |

| C-5 | ~25.5 |

| C-6 | ~22.6 |

| C-7 | ~14.1 |

Note: The carbon atom bonded to the two nitrogen atoms (C-1) is expected to be significantly deshielded.[2]

Spectroscopic characterization workflow.

Conformational Analysis

The conformational flexibility of this compound arises from the rotation about its C-C single bonds. Computational methods, particularly Density Functional Theory (DFT), are well-suited for exploring the potential energy surface of such molecules.

Computational Methodology

A common and effective approach for the conformational analysis of flexible organic molecules involves a multi-step process:

-

Initial Conformer Generation: A molecular mechanics force field (e.g., MMFF94) is used to perform a systematic or random search of the conformational space to identify a large number of potential low-energy structures.

-

Geometry Optimization: The geometries of the initial conformers are then optimized at a higher level of theory, typically DFT. The B3LYP functional with a 6-31G* basis set is a widely used and cost-effective method for organic molecules.[3][4]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G* optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

Boltzmann Analysis: The relative populations of the conformers at a given temperature are calculated based on their relative Gibbs free energies using the Boltzmann distribution.

Table 4: Hypothetical Structural Parameters for a Low-Energy Conformer of this compound (Calculated at B3LYP/6-31G)*

| Parameter | Value |

| C-C Bond Length | 1.53 - 1.54 Å |

| C-N Bond Length | ~1.47 Å[5] |

| C-C-C Bond Angle | ~112° - 114° |

| H-N-H Bond Angle | ~106° |

| C-C-N Bond Angle | ~110° |

Note: Bond lengths and angles are based on typical values for alkanes and amines.[6][7]

Computational workflow for conformational analysis.

Conclusion

While this compound remains a hypothetically characterized compound, this technical guide provides a robust framework for its synthesis and detailed structural and conformational analysis. The inherent instability of geminal diamines necessitates careful experimental design, particularly the use of anhydrous and low-temperature conditions. The spectroscopic and computational protocols outlined here are based on well-established methodologies and provide a clear path for future investigations into this and similar molecules. A thorough understanding of the conformational preferences of flexible diamines is essential for the rational design of new molecules with specific properties for applications in drug discovery and materials science. This guide serves as a valuable resource for researchers embarking on the study of such challenging yet potentially rewarding chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Bond length - Wikipedia [en.wikipedia.org]

Spectroscopic and Analytical Profile of Heptane-1,1-diamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data of Heptane-1,1-diamine

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of the n-heptyl group and the geminal diamine functionality.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (CH(NH₂)₂) | ~3.5 - 4.5 | Triplet (t) | 1H |

| H-2 (CH₂) | ~1.4 - 1.6 | Multiplet (m) | 2H |

| H-3 to H-6 (CH₂) | ~1.2 - 1.4 | Multiplet (m) | 8H |

| H-7 (CH₃) | ~0.8 - 0.9 | Triplet (t) | 3H |

| NH₂ | ~0.5 - 3.0 (broad) | Singlet (s, broad) | 4H |

Rationale: The methine proton at C1 is expected to be significantly deshielded by the two adjacent nitrogen atoms. The NH₂ protons typically appear as a broad signal due to hydrogen bonding and quadrupole broadening, and their chemical shift can be highly variable.[2][3][4]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH(NH₂)₂) | ~60 - 75 |

| C-2 | ~35 - 40 |

| C-3 | ~28 - 32 |

| C-4 | ~28 - 32 |

| C-5 | ~22 - 26 |

| C-6 | ~31 - 35 |

| C-7 | ~13 - 15 |

Rationale: The C1 carbon, bonded to two nitrogen atoms, will be the most downfield signal among the aliphatic carbons.[2]

Table 3: Predicted IR Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (primary amine) | 1580 - 1650 | Medium |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium-Weak |

Rationale: Primary amines typically show two N-H stretching bands corresponding to symmetric and asymmetric vibrations.[3][4][5] The C-N stretch is also a characteristic feature of aliphatic amines.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Notes |

| 130 | [C₇H₁₈N₂]⁺ | Molecular Ion (M⁺). Expected to be weak or absent due to instability. |

| 113 | [M - NH₃]⁺ | Loss of ammonia. |

| 85 | [M - CH(NH₂)₂]⁺ | Loss of the gem-diamine functional group. |

| 44 | [CH(NH₂)₂]⁺ | Fragment corresponding to the gem-diamine group. |

Rationale: The molecular ion peak for a compound with an even number of nitrogen atoms should have an even mass-to-charge ratio. Alpha-cleavage is a dominant fragmentation pathway for amines, which would lead to the loss of alkyl radicals.[2][4][6][7]

Experimental Protocols for Spectroscopic Analysis of Aliphatic Diamines

The following are detailed methodologies for acquiring spectroscopic data, using a stable isomer like 1,7-heptanediamine as a model compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

Sample Preparation: Dissolve 5-10 mg of the diamine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the sample's solubility.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

-

Use a 90° pulse angle and a relaxation delay of at least 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

Process the data with an exponential window function before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Use a spectral width of approximately 220 ppm.

-

A relaxation delay of 2-5 seconds is recommended.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

-

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid diamine sample directly onto the ATR crystal.

-

For solid samples, press a small amount of the powder firmly onto the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatography (GC) system.

-

Sample Introduction (GC-MS):

-

Prepare a dilute solution of the diamine in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject 1 µL of the solution into the GC system.

-

Use a suitable capillary column (e.g., a DB-5 or equivalent) and a temperature program that allows for the separation of the analyte from the solvent and any impurities.

-

-

Data Acquisition (EI-MS):

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range from m/z 35 to 500.

-

The resulting mass spectrum will show the molecular ion (if stable enough) and characteristic fragment ions.

-

Instability and Synthesis Pathway of 1,1-Diamines

This compound, as a geminal diamine, is susceptible to hydrolysis, readily breaking down in the presence of water to form heptanal (B48729) and ammonia. This instability is a key reason for the lack of readily available experimental data. The diagram below illustrates the general synthesis of a 1,1-diamine from an aldehyde and its subsequent hydrolysis.

Caption: General reaction pathway for the synthesis and subsequent hydrolysis of 1,1-diamines (aminals).

References

- 1. Diamine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

Stability and Decomposition of Heptane-1,1-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptane-1,1-diamine, a geminal diamine, is a chemical entity of interest for its potential applications in organic synthesis and drug development. However, its inherent instability presents significant challenges for its isolation and characterization. This technical guide provides a comprehensive overview of the predicted stability and decomposition pathways of this compound, drawing upon the established chemistry of geminal diamines. Due to the scarcity of direct experimental data for this compound, this document extrapolates from known principles to provide a scientifically grounded framework for its study. This guide covers the theoretical basis of its instability, hypothesized decomposition products, factors influencing its reactivity, and proposed experimental protocols for its in situ generation and analysis.

Introduction: The Challenge of Geminal Diamine Stability

Geminal diamines, compounds bearing two amino groups on the same carbon atom, are notoriously unstable and are often transient intermediates in chemical reactions rather than isolable products. Their instability arises from the high electron density at the single carbon atom, which facilitates the elimination of one of the amine groups.

Hypothesized Decomposition Pathway

The primary decomposition pathway for geminal diamines involves the elimination of one of the amino groups to form an iminium cation, which is then deprotonated to yield an imine and an amine. For this compound, the predicted decomposition would proceed as follows:

-

Protonation: One of the amino groups is protonated, forming a good leaving group (ammonia).

-

Elimination: The protonated amino group is eliminated as ammonia.

-

Iminium Ion Formation: This elimination results in the formation of a heptan-1-iminium cation.

-

Deprotonation: A base (such as another amine molecule or a solvent molecule) abstracts a proton from the nitrogen of the iminium ion, yielding heptan-1-imine.

The overall reaction can be summarized as the decomposition of this compound into heptan-1-imine and ammonia.

Data Presentation: Predicted Decomposition Profile

As direct quantitative data for this compound is unavailable, the following table summarizes the expected decomposition products and the key factors influencing the reaction, based on the general behavior of geminal diamines.

| Parameter | Description |

| Parent Compound | This compound |

| Predicted Primary Decomposition Products | Heptan-1-imine, Ammonia |

| Reaction Type | Elimination |

| Key Influencing Factors | pH: Decomposition is expected to be faster at both acidic and basic pH. Acidic conditions facilitate the protonation of a leaving amine group, while basic conditions can promote the deprotonation of the resulting iminium ion. Neutral pH would likely offer the highest stability. |

| Temperature: Increased temperature will accelerate the rate of decomposition. | |

| Solvent: Protic solvents may facilitate the proton transfer steps involved in the decomposition. |

Experimental Protocols: In Situ Generation and Analysis

Given the transient nature of this compound, it is unlikely to be isolated. The following are proposed methodologies for its in situ generation and the analysis of its decomposition products.

In Situ Generation

This compound can be generated in situ via the reduction of a suitable precursor, such as heptanamidine.

Protocol for In Situ Generation via Amidine Reduction:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptanamidine hydrochloride in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

-

Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), in the same solvent.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots using a suitable analytical technique (e.g., GC-MS to detect the disappearance of the starting material and the appearance of decomposition products).

-

Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of sodium sulfate (B86663) at 0°C.

Analysis of Decomposition Products

The decomposition of this compound can be monitored, and the products identified using the following techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile decomposition products like heptan-1-imine and to monitor the consumption of the starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the decomposition products. The formation of the imine C=N bond can be observed in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy: The formation of the imine can be monitored by the appearance of a characteristic C=N stretching vibration in the IR spectrum.

Factors Influencing Stability

The stability of this compound is predicted to be influenced by several factors:

-

pH: As a general principle for geminal diamines, stability is expected to be lowest in both acidic and basic conditions.[1] Acid catalysis facilitates the departure of an amine group, while base catalysis can deprotonate the intermediate iminium ion, driving the equilibrium towards the products. A neutral pH range is likely to provide the most stability, although the compound is expected to be inherently unstable under all conditions.

-

Temperature: As with most chemical reactions, an increase in temperature will provide the necessary activation energy to overcome the barrier to decomposition, thus increasing the rate of decomposition.

-

Steric Hindrance: While not directly applicable to the parent this compound, substitution on the nitrogen atoms could potentially increase stability by sterically hindering the approach of a proton or a base, or by electronically stabilizing the molecule.

Conclusion and Future Directions

This compound represents a synthetically challenging yet potentially valuable chemical intermediate. This guide provides a theoretical framework for understanding its inherent instability and predictable decomposition pathways based on the established chemistry of geminal diamines. The primary decomposition products are hypothesized to be heptan-1-imine and ammonia.

Future research in this area should focus on the experimental validation of these predictions. The development of efficient in situ generation and trapping methods will be crucial for harnessing the synthetic potential of this compound and other unstable geminal diamines in the development of novel pharmaceuticals and functional materials. Further computational studies could also provide valuable insights into the energetics of the decomposition pathway and the factors governing the stability of this class of compounds.

References

Heptane-1,1-diamine: An In-depth Technical Guide to its Chemical Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for heptane-1,1-diamine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its expected chemical reactivity profile based on the well-established chemistry of analogous geminal diamines, also known as aminals.

Executive Summary

This compound, a geminal diamine, is a reactive chemical entity characterized by the presence of two amino groups attached to the same carbon atom. This structural feature imparts a unique reactivity profile, making it a subject of interest in synthetic organic chemistry. This technical guide delineates the core aspects of this compound's chemical behavior, including its synthesis, stability, and characteristic reactions. The information presented herein is extrapolated from the known chemistry of structurally related geminal diamines.

Synthesis of this compound

The primary route for the synthesis of this compound is expected to be the condensation of heptanal (B48729) with a suitable amine source.

2.1 Reaction with Secondary Amines

The most common method for the preparation of aminals involves the reaction of an aldehyde with two equivalents of a secondary amine. For the synthesis of a tetra-substituted this compound, such as N,N,N',N'-tetraethylthis compound, heptanal would be reacted with diethylamine. This reaction is typically reversible and driven to completion by the removal of water.

Caption: General synthesis of a tetra-substituted this compound.

2.2 Reaction with Ammonia (B1221849) or Primary Amines

The reaction of aldehydes with ammonia or primary amines can also lead to the formation of geminal diamines, though these are often less stable and can be intermediates that are difficult to isolate.

Chemical Reactivity Profile

The reactivity of this compound is dominated by the lability of the two C-N bonds at the geminal center.

3.1 Hydrolysis

Geminal diamines are susceptible to hydrolysis, a reaction that is significantly accelerated in acidic conditions.[1] The hydrolysis of this compound would yield heptanal and the corresponding amine or ammonia. The stability of the aminal core is pH-dependent, with rapid decomposition observed in acidic aqueous media.[1]

Caption: Hydrolysis of this compound.

3.2 Reaction with Electrophiles

This compound can react with various electrophiles.

-

Alkylation: The nitrogen atoms of the diamine can be alkylated by alkyl halides. However, this can lead to a mixture of products, including quaternary ammonium (B1175870) salts, due to the continued reactivity of the alkylated amines.[2][3]

-

Acylation: Reaction with acyl chlorides would be expected to form amides. The reaction can be controlled to achieve mono- or di-acylation.

3.3 Formation of Iminium Ions

In the presence of an acid, geminal diamines can eliminate one of the amine groups to form a highly reactive iminium ion. This intermediate is a key species in reactions such as the Mannich reaction.

Stability and Handling

This compound is expected to be a compound that is sensitive to moisture and acidic conditions. It should be stored under an inert atmosphere and in a dry environment to prevent hydrolysis.

Experimental Protocols

Due to the lack of specific procedures for this compound, a general protocol for the synthesis of a simple aminal, bis(dimethylamino)methane, is provided as a representative example. This can be adapted for the synthesis of tetra-alkylated heptane-1,1-diamines.

5.1 Synthesis of Bis(dimethylamino)methane

This procedure is adapted from a literature method for the synthesis of bis(dimethylamino)methane.[4]

Materials:

-

Aqueous 30% formaldehyde (B43269) (1.0 mole)

-

40% solution of dimethylamine (B145610) in water (2.0 moles)

-

Solid potassium hydroxide (B78521)

-

Ice bath

-

Round-bottomed flask with a magnetic stirrer and dropping funnel

-

Distillation apparatus

Procedure:

-

A round-bottomed flask is charged with 100 g (1.0 mole) of aqueous 30% formaldehyde and cooled in an ice bath with stirring.[4]

-

225 g (2.0 moles) of a 40% solution of dimethylamine in water is added dropwise to the cooled formaldehyde solution.[4]

-

The resulting aqueous solution is allowed to stand overnight at room temperature.[4]

-

The solution is then saturated with solid potassium hydroxide, leading to the formation of two layers.[4]

-

The layers are separated, and the upper organic layer is dried over potassium hydroxide pellets.[4]

-

The drying agent is removed, and the product is purified by distillation at atmospheric pressure.[4]

Caption: Experimental workflow for aminal synthesis.

Quantitative Data

The following tables summarize key quantitative data for simple amines and C-N bonds, which can be used to estimate the properties of this compound.

Table 1: pKa Values of Representative Amines

| Amine | pKa of Conjugate Acid | Reference |

| Methylamine | 10.59 | [5] |

| Ethylamine | 10.67 | [5] |

| Propylamine | 10.69 | [5] |

| Butylamine | 10.61 | [5] |

| Heptylamine | 10.67 | [5] |

Table 2: Typical Carbon-Nitrogen Bond Lengths

| Bond Type | Bond Length (pm) | Reference |

| C-N (in simple amines) | 147.9 | [6] |

| C-N (in nitromethane) | 147.5 | [6] |

| C=N | ~128-135 | [6] |

| C≡N | 115.8 | [6] |

Table 3: Hydrolysis Kinetics of a Geminal Ether (as an analogue)

| pH | kobs (s-1) | Half-life (min) | Reference |

| 2 | - | 2.6 | [1] |

| 3 | - | - | [1] |

| 4 | - | - | [1] |

Conclusion

This compound, as a representative geminal diamine, is a reactive molecule with a chemical profile dominated by its susceptibility to hydrolysis and its ability to act as a precursor to iminium ions. While direct experimental data is scarce, its synthesis, stability, and reactivity can be reliably predicted based on the well-understood chemistry of aminals. This guide provides a foundational understanding for researchers and drug development professionals interested in the potential applications of this and related chemical entities. Further experimental investigation is warranted to fully elucidate the specific properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. abis-files.comu.edu.tr [abis-files.comu.edu.tr]

Navigating the Solubility Landscape of Heptane-1,1-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptane-1,1-diamine, a geminal diamine, presents a unique chemical structure with potential applications in synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for its effective handling, purification, and application in reaction chemistry. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. Due to the limited availability of specific quantitative data for this compound, this document leverages established principles of amine solubility and data from its structural isomer, 1,7-diaminoheptane, to provide a predictive framework. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented, alongside a logical workflow for solubility assessment.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, several factors influence its solubility in organic solvents:

-

Polarity: The presence of two amine groups on the same carbon atom (a geminal diamine structure) imparts a significant degree of polarity to the molecule. These amine groups are capable of acting as hydrogen bond donors and acceptors.

-

Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of solubility in protic solvents like alcohols.

-

Van der Waals Forces: The seven-carbon aliphatic chain contributes to nonpolar character, allowing for van der Waals interactions with nonpolar solvents.

Based on these principles, the expected solubility of this compound in various classes of organic solvents is as follows:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated due to strong hydrogen bonding interactions between the amine groups of this compound and the hydroxyl groups of the solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): Good solubility is expected. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors, interacting with the N-H protons of the diamine.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. The nonpolar heptyl chain will facilitate some interaction, but the highly polar diamine head will limit miscibility.

-

Ethereal Solvents (e.g., Diethyl ether): Moderate solubility is likely. Ethers are weakly polar and can act as hydrogen bond acceptors.

Qualitative data for the structural isomer, 1,7-diaminoheptane, indicates that it is soluble in water, ethanol, acetone, ether, and benzene.[1][2] This suggests that short-chain diaminoalkanes, in general, exhibit broad solubility in a range of organic solvents. Aliphatic amines are noted to be significantly soluble in polar organic solvents, with solubility decreasing as the number of carbon atoms increases.[3][4]

Quantitative Solubility Data (Predictive)

In the absence of experimentally determined quantitative data for this compound, the following table provides a qualitative and predictive summary of its expected solubility. This is based on general principles of amine solubility and data for its isomer, 1,7-diaminoheptane.

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | Strong hydrogen bonding interactions between the diamine and the solvent's hydroxyl groups. |

| Polar Aprotic | Acetone, DMF | Good | Solvent acts as a hydrogen bond acceptor for the diamine's N-H protons. |

| Ethereal | Diethyl Ether | Moderate | Weakly polar nature and ability to act as a hydrogen bond acceptor. |

| Aromatic | Toluene, Benzene | Moderate to Low | Van der Waals interactions with the heptyl chain, but polarity mismatch with the diamine head. |

| Aliphatic Nonpolar | Hexane, Heptane | Low | Dominated by weaker van der Waals forces; significant polarity mismatch. |

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a common technique for determining the solubility of a compound in a given solvent.[5]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography with a suitable detector (HPLC-UV/Vis or ELSD))

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume (e.g., 10 mL) of a specific organic solvent. The amount of solute should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., GC-NPD or HPLC) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent, typically expressed in units of g/100 mL, mg/mL, or molarity (mol/L).

-

3.3. Considerations for Accuracy

-

Purity of Materials: The purity of both the solute and the solvent is crucial for accurate solubility determination.

-

Temperature Control: Solubility is temperature-dependent, so precise temperature control is essential.

-

Equilibrium: Ensuring that the system has reached equilibrium is critical.

-

Prevention of Evaporation: Solvents, especially volatile organic solvents, must be handled in a way that minimizes evaporation, which would alter the concentration.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the assessment of this compound solubility.

References

In-depth Technical Guide on Quantum Chemical Calculations for Heptane-1,1-diamine: Data Not Available

A comprehensive search of scientific literature and public databases has revealed no specific scholarly articles or datasets pertaining to the quantum chemical calculations of Heptane-1,1-diamine.

Consequently, the creation of an in-depth technical guide or whitepaper that includes quantitative data, detailed experimental or computational protocols, and visualizations for this compound is not possible at this time. The foundational research required to generate such a report is not publicly available.

While general quantum chemical studies on other diamines and substituted geminal diamines exist, these findings are not directly transferable to this compound. For instance, research is available on the computational analysis of molecules like 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine, which investigates properties such as HOMO-LUMO analysis, molecular electrostatic potential, and Mulliken charge distributions using density functional theory (DFT).[1] However, the different substituents would significantly alter the electronic and structural properties compared to this compound.

Studies on isomers such as 1,7-diaminoheptane (B1222138) are also documented, but their chemical properties and computational results would differ substantially from the 1,1-diamine isomer.

To provide the requested in-depth guide, new quantum chemical calculations would need to be performed for this compound. Such a study would typically involve the following hypothetical workflow:

Hypothetical Computational Workflow for this compound

Caption: A hypothetical workflow for quantum chemical calculations of this compound.

This guide cannot proceed with the "Data Presentation" and "Experimental Protocols" sections as no citable experimental or computational data for this compound could be found. We recommend that researchers interested in this specific molecule perform original computational studies to generate the necessary data.

References

Geminal Diamines with Long Alkyl Chains: A Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geminal diamines, compounds featuring two amino groups attached to the same carbon atom, are a unique class of molecules. When these structures are further functionalized with long alkyl chains, they gain significant lipophilicity, a property of considerable interest in drug development. This increased lipophilicity can enhance membrane permeability and interaction with hydrophobic biological targets. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and potential therapeutic applications of geminal diamines bearing long alkyl chains. While the literature on this specific subclass of compounds is emergent, this document consolidates the available data and provides insights based on structurally related long-chain vicinal diamines and other lipophilic polyamines.

Synthesis of Long-Chain Geminal Diamines

The synthesis of geminal diamines, or aminals, can be challenging due to their inherent instability in aqueous conditions. However, several strategies can be employed for their preparation, particularly for N-alkylated derivatives which exhibit greater stability.

A common approach involves the condensation of an aldehyde or ketone with an excess of a primary or secondary amine. For long-chain geminal diamines, this would involve the reaction of a long-chain aldehyde with a long-chain primary amine.

Experimental Protocol: Synthesis of N,N'-Didodecyl-1,1-diaminododecane (Hypothetical)

This protocol is a generalized procedure based on known methods for aminal synthesis, as specific literature for this exact compound is limited.

-

Reaction Setup: To a solution of dodecanal (B139956) (1.0 eq) in anhydrous toluene (B28343) (0.5 M) under an inert atmosphere (nitrogen or argon), add dodecylamine (B51217) (2.2 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the pure N,N'-didodecyl-1,1-diaminododecane.

-

Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical Properties

The long alkyl chains in these geminal diamines are expected to dominate their physicochemical properties, leading to low water solubility and high lipophilicity (logP). These properties are crucial for their potential as drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of Representative Long-Chain Diamines (Note: Data for geminal diamines is limited; therefore, data for related long-chain vicinal diamines are included for comparison.)

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (calculated) | Reference |

| N¹,N²-Didodecyl-1,2-ethanediamine | C₂₆H₅₆N₂ | 396.74 | 45-48 | 10.2 | [Commercially available data] |

| N¹,N²-Ditetradecyl-1,2-ethanediamine | C₃₀H₆₄N₂ | 452.85 | 55-58 | 11.8 | [Commercially available data] |

| N¹,N²-Dihexadecyl-1,2-ethanediamine | C₃₄H₇₂N₂ | 509.0 | 63-66 | 13.4 | [Commercially available data] |

Biological Activity and Potential Applications

Long-chain diamines have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The lipophilic nature of these molecules facilitates their interaction with cell membranes, which can be a key factor in their mechanism of action.

Trypanocidal Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem. Long-chain diamines have been investigated as potential trypanocidal agents. Their lipophilicity allows them to penetrate the parasite's cell membrane.

Table 2: Trypanocidal Activity of Long-Chain 1,2-Diamine Derivatives against T. cruzi Epimastigotes

| Compound | Alkyl Chain Length | IC₅₀ (µM) - MG Strain | IC₅₀ (µM) - JEM Strain | Selectivity Index (SI) | Reference |

| 14 | C12 (Lauryl) | 14.5 | 9.9 | >4.8 | [1][2] |

| 15 | C16 (Palmityl) | 21.1 | 6.1 | >10.5 | [1][2] |

| 16 | C18 (Stearyl) | 21.6 | 63.7 | >3.2 | [1][2] |

| 17 (N-ethyl-C12) | C12 (Lauryl) | 3.2 | 2.8 | >21.9 | [1][2] |

| 19 (N-hexyl-C12) | C12 (Lauryl) | 3.0 | 63.9 | >23.3 | [1][2] |

IC₅₀ values represent the concentration required to inhibit 50% of parasite growth. A lower IC₅₀ indicates higher potency. The Selectivity Index (SI) is the ratio of cytotoxicity in mammalian cells to trypanocidal activity; a higher SI is desirable.

The data suggests that the length of the alkyl chain and N-alkylation significantly influence the trypanocidal activity.

Anti-inflammatory and Cytotoxic Activity

Long-chain diamines have also been reported to possess anti-inflammatory and cytotoxic activities.[3] While specific data on long-chain geminal diamines is scarce, related long-chain 1,2-diamines have shown interesting activity. The proposed mechanism often involves the disruption of cell membrane integrity or interaction with intracellular targets after membrane translocation.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by long-chain geminal diamines are not well-elucidated. However, based on the known mechanisms of other lipophilic polyamines and their biological activities, several potential pathways can be hypothesized.

In trypanocidal action, the lipophilic chains could facilitate insertion into the parasite's plasma membrane, leading to disruption of membrane potential and integrity. This could be a primary mechanism of cell death.

For anti-inflammatory and cytotoxic effects, after crossing the cell membrane, these diamines could interact with intracellular signaling proteins or nucleic acids. Polyamines are known to interact with DNA and RNA, and the long alkyl chains could further modulate these interactions.

Conclusion and Future Directions

Geminal diamines with long alkyl chains represent an under-explored area of chemical space with significant potential for drug discovery. Their inherent lipophilicity makes them attractive candidates for targeting diseases where membrane interaction is a key aspect of the therapeutic strategy. The limited available data, primarily from related long-chain vicinal diamines, suggests promising trypanocidal, anti-inflammatory, and cytotoxic activities.

Future research should focus on:

-

Developing robust and scalable synthetic routes to a wider variety of long-chain geminal diamines.

-

Comprehensive characterization of their physicochemical properties.

-

Systematic evaluation of their biological activities in a range of disease models.

-

Detailed mechanistic studies to elucidate the specific signaling pathways they modulate.

A deeper understanding of the structure-activity relationships of this unique class of compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

Methodological & Application

Synthetic Routes to N-Substituted Heptane-1,1-diamines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted Heptane-1,1-diamines, also known as N-substituted 1,1-diaminoheptanes or heptylidene aminals, are versatile chemical scaffolds with potential applications in medicinal chemistry and materials science. Their synthesis is primarily achieved through the reductive amination of heptanal (B48729), offering a highly flexible and efficient route to a wide range of substitution patterns. Alternative strategies, such as nucleophilic substitution on 1,1-dihaloheptanes, provide additional synthetic pathways. This document provides detailed application notes and experimental protocols for the synthesis of these compounds, targeted at researchers in organic synthesis and drug development.

Introduction

Heptane-1,1-diamines are geminal diamines characterized by two nitrogen atoms attached to the first carbon of a seven-carbon chain. The substituents on these nitrogen atoms (N-substituted) can be varied to modulate the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. This tunability makes them attractive building blocks for creating libraries of compounds for screening in drug discovery programs or for developing new functional materials. The primary synthetic challenge lies in the controlled formation of the C-N bonds at the geminal center.

Primary Synthetic Route: Reductive Amination of Heptanal

The most direct and widely applicable method for synthesizing N-substituted heptane-1,1-diamines is the one-pot reductive amination of heptanal. This reaction proceeds by first forming an iminium ion intermediate from the condensation of heptanal with a primary or secondary amine, which is then reduced in situ to the corresponding substituted amine. The choice of reducing agent is critical for the success of this one-pot reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.

This methodology can be used to synthesize various classes of N-substituted heptane-1,1-diamines:

-

N,N'-Disubstituted Heptane-1,1-diamines: From the reaction of heptanal with primary amines.

-

N,N,N',N'-Tetrasubstituted Heptane-1,1-diamines: From the reaction of heptanal with secondary amines.

Logical Workflow for Synthesis via Reductive Amination

Caption: General workflow for the one-pot reductive amination synthesis.

Data Presentation: Reductive Amination Conditions

The choice of reducing agent is crucial for a successful one-pot reaction. Below is a comparison of common reagents used for reductive amination.

| Reducing Agent | Typical Solvent(s) | pH Conditions | Key Advantages | Considerations |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Acetonitrile (MeCN) | Mildly Acidic | Mild, effective for a wide range of substrates, does not reduce aldehydes. | Moisture sensitive; acetic acid byproduct may affect acid-labile groups. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Mildly Acidic (pH 5-6) | Selectively reduces imines over carbonyls. | Highly toxic (cyanide byproduct); requires careful pH control. |

| Catalytic Hydrogenation (H₂) | Methanol, Ethanol, Ethyl Acetate (B1210297) | Neutral | "Green" method, high yielding, scalable.[1] | Requires specialized pressure equipment; catalyst may reduce other functional groups. |

Experimental Protocol 1: Synthesis of N,N'-Dibenzylthis compound via Reductive Amination

This protocol describes a general procedure using sodium triacetoxyborohydride.

Materials:

-

Heptanal (1.0 equiv)

-

Benzylamine (B48309) (2.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Standard glassware for extraction and purification

Procedure:

-

To a stirred solution of heptanal (1.0 equiv) in DCE under a nitrogen atmosphere, add benzylamine (2.1 equiv).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion intermediates.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,N'-dibenzylthis compound.

Alternative Synthetic Routes

While reductive amination is the most common approach, other classical methods can be employed.

Route 2: Nucleophilic Substitution of 1,1-Dichloroheptane

This method involves the reaction of a gem-dihalogenated alkane with an excess of a primary or secondary amine. The reaction proceeds via a double SN2 substitution to form the aminal product. This route is advantageous when heptanal is not a suitable starting material or when the corresponding 1,1-dihaloalkane is readily available.

Synthetic Pathway from a Gem-Dihalide

Caption: Synthesis via nucleophilic substitution of a gem-dihalide.

Experimental Protocol 2: General Procedure for Synthesis from 1,1-Dichloroheptane

Materials:

-

1,1-Dichloroheptane (1.0 equiv)

-

Desired primary or secondary amine (4.0-5.0 equiv)

-

A polar aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

A non-nucleophilic base (optional, e.g., triethylamine) to scavenge HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sealed reaction vessel or reflux setup

Procedure:

-

In a sealed vessel, dissolve 1,1-dichloroheptane (1.0 equiv) in the chosen solvent.

-

Add the amine (4.0-5.0 equiv). The excess amine acts as both the nucleophile and the base to neutralize the HCl formed during the reaction.

-

Seal the vessel and heat the mixture (e.g., 80-100 °C) for 24-48 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, filter the mixture to remove the amine hydrochloride salt precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to remove any remaining salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or distillation.

Route 3: N-Alkylation of this compound

If the parent (unsubstituted) this compound is available, it can be subsequently alkylated using alkyl halides. However, this method is often difficult to control and can lead to a mixture of mono-, di-, tri-, and tetra-alkylated products, as well as quaternary ammonium (B1175870) salts.[2][3] Achieving selective mono- or di-alkylation is challenging due to the increasing nucleophilicity of the product amines compared to the starting material. This route is generally less preferred for preparing cleanly substituted products unless a large excess of the diamine is used to favor mono-alkylation.

Summary of Synthetic Routes and Applications

| Synthetic Route | Starting Materials | Key Features | Primary Application |

| Reductive Amination | Heptanal, Primary/Secondary Amine, Reducing Agent | High efficiency, one-pot procedure, wide substrate scope, good functional group tolerance. | General synthesis of symmetrically and unsymmetrically N-substituted diamines. |

| Nucleophilic Substitution | 1,1-Dichloroheptane, Primary/Secondary Amine | Utilizes gem-dihaloalkane precursors, classic aminal synthesis. | Alternative route when aldehyde is unavailable or reactive under reductive amination conditions. |

| N-Alkylation | This compound, Alkyl Halide, Base | Stepwise introduction of N-substituents is possible in principle. | Synthesis of complex derivatives from the parent diamine; often low selectivity.[2][3] |

Potential Applications: N-substituted heptane-1,1-diamines can serve as:

-

Ligands for Metal Catalysis: The two nitrogen atoms can chelate metal ions, making them potential ligands for various catalytic transformations.

-

Building Blocks in Medicinal Chemistry: The diamine core can be incorporated into larger molecules to probe structure-activity relationships.

-

Ion-Pairing Reagents: In their protonated form, they can act as counterions for anionic species in chromatography or phase-transfer catalysis.

-

Curing Agents: For epoxy resins and other polymers.

References

Application Notes and Protocols: Heptane-1,1-diamine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,1-diamine, also known as 1,1-diaminoheptane, is a geminal diamine or aminal. This class of compounds features two amino groups attached to the same carbon atom. While specific literature on this compound is scarce, the broader class of 1,1-diamines are valuable synthetic intermediates. This document provides an overview of the synthesis of 1,1-diamines, their applications as building blocks in organic synthesis, and, for contextual reference, the applications of the isomeric 1,7-diaminoheptane.

The reactivity of amines is characterized by the lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles.[1] They readily react with a variety of electrophiles in reactions such as alkylation, acylation, and addition to carbonyl compounds.[2][3]

I. Synthesis of 1,1-Diamines (Aminals)

1,1-Diamines are typically synthesized through the condensation of an aldehyde or ketone with a primary or secondary amine.[4] For the synthesis of a N,N,N',N'-tetrasubstituted this compound, heptanal (B48729) would be reacted with a secondary amine. For a primary this compound, the reaction would involve heptanal and ammonia, though these are often unstable.

A straightforward and efficient method for the preparation of aromatic aminals involves the reaction of aromatic aldehydes with secondary amines in the presence of potassium carbonate as a dehydrating agent, often with high yields.[5] Another green chemistry approach describes the synthesis of aminals in water without the need for a catalyst.[4] Continuous flow methods for aminal synthesis have also been developed, offering advantages in terms of scalability and sustainability.[6][7]

General Synthetic Pathway for 1,1-Diamines

Caption: General synthesis of a N,N,N',N'-tetrasubstituted this compound.

Experimental Protocol: Synthesis of a Representative N,N,N',N'-Tetrasubstituted 1,1-Diamine

This protocol is adapted from a general, solvent-free method for the synthesis of aromatic aminals and can be applied to aliphatic aldehydes like heptanal.[5]

Materials:

-

Heptanal

-

Secondary amine (e.g., piperidine, morpholine, or diethylamine)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Apparatus for recrystallization

Procedure:

-

To a round-bottom flask, add the secondary amine (2.2 equivalents) and anhydrous potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature.

-

Slowly add heptanal (1 equivalent) to the mixture.

-

Continue stirring at room temperature for 2.5 to 5 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, add a suitable solvent for extraction (e.g., diethyl ether).

-

Filter the mixture to remove the potassium carbonate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-